Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt
Description
Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt (hereafter referred to as Compound A), is a sulfated glycosphingolipid belonging to the ceramide class. Its structure comprises:
- A tetracosanamide (24-carbon acyl chain) linked to a sphingoid base [(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl].
- A 3-O-sulfo-beta-D-galactopyranosyl group, which introduces a sulfate moiety at the C3 position of the galactose residue.
- An ammonium counterion, enhancing solubility in aqueous environments .
Properties
IUPAC Name |
azanium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO11S.H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48;/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57);1H3/b37-35+;/t41-,42+,43+,45-,46+,47-,48+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDZUUWWJPMSI-RYBIKTNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96N2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetracosanamide, specifically N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, is a complex compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on various aspects such as its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Tetracosanamide is a derivative of long-chain fatty acids and features a unique structure that includes a hydroxyl group, a heptadecenyl chain, and a sulfo-beta-D-galactopyranosyl moiety. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.
Table 1: Structural Characteristics of Tetracosanamide
| Property | Description |
|---|---|
| Molecular Formula | C60H110N2O23 |
| Molecular Weight | 1157.5 g/mol |
| Functional Groups | Hydroxyl, Amide, Sulfate |
| Solubility | Variable depending on formulation |
Antimicrobial Activity
Research has indicated that tetracosanamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anti-inflammatory Effects
Tetracosanamide also displays anti-inflammatory activity. It has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic conditions .
Antitumor Activity
The compound has shown promise in antitumor applications. In vitro studies revealed that tetracosanamide can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect. The structure-activity relationship (SAR) studies suggest that modifications in the hydroxyl and amide groups can enhance its antitumor efficacy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of tetracosanamide against a panel of bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth by disrupting cell membrane integrity. This study highlights the potential application of tetracosanamide in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of tetracosanamide, researchers found that it significantly reduced levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. The compound's ability to attenuate these cytokines suggests its utility in managing inflammatory responses in clinical settings .
Structure-Activity Relationship (SAR)
The SAR studies on tetracosanamide indicate that modifications to its structure can significantly influence its biological activity. For example:
- Hydroxyl Group : The position and orientation of the hydroxyl group are critical for enhancing both antimicrobial and anti-inflammatory activities.
- Amide Linkage : Variations in the amide linkage can affect the compound's ability to penetrate cell membranes, thereby influencing its cytotoxicity against cancer cells.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Position | Enhances antimicrobial activity |
| Amide Chain Length | Affects cytotoxicity in cancer cells |
| Sulfate Group Presence | Increases solubility and bioavailability |
Scientific Research Applications
Pharmaceutical Applications
2.1 Antimicrobial Properties
Quaternary ammonium compounds (QACs), including tetracosanamide, exhibit significant antimicrobial activity. They are utilized as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that QACs can effectively kill a range of pathogens, including bacteria and fungi .
2.2 Drug Delivery Systems
The amphiphilic nature of tetracosanamide allows it to function as a surfactant in drug formulations. It can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes. This property is particularly beneficial in developing targeted drug delivery systems .
Agricultural Applications
3.1 Herbicidal Activity
Research indicates that tetracosanamide can be effective in controlling unwanted terrestrial plants. Similar compounds in the quaternary ammonium family have been documented to possess herbicidal properties, which could be leveraged for agricultural weed management .
3.2 Plant Growth Regulation
Quaternary ammonium salts have also been explored as plant growth regulators. They can stimulate growth and enhance crop yields without exhibiting phytotoxic effects at certain concentrations .
Industrial Applications
4.1 Phase Transfer Catalysis
Tetracosanamide can serve as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between immiscible phases. This application is crucial in various chemical reactions where reactants are not soluble in the same phase .
4.2 Surfactant Properties
The compound's surfactant characteristics make it suitable for use in detergents and fabric softeners. Its ability to reduce surface tension enhances cleaning efficiency and provides conditioning benefits in textile applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Compound A is highlighted through comparisons with analogous ceramides and sulfatides.
Structural Comparison
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its physicochemical properties?
- Methodological Answer : The compound contains a sulfated galactopyranosyl group, a long-chain heptadecenyl group, and an ammonium salt. These features impact solubility (polarity from sulfated galactose vs. hydrophobicity from the alkyl chain) and stability (charge from ammonium). Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) to verify stereochemistry and functional groups . Computational tools like molecular dynamics simulations can predict membrane interaction behavior based on the amphiphilic structure .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210 nm for lipid detection. Confirm purity using thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4 v/v). For absolute quantification, use a calibration curve with a structurally similar sphingolipid standard (e.g., N-palmitoyl-D-erythro-sphingosine) .
Q. What experimental precautions are critical for handling this ammonium salt derivative?
- Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the unsaturated heptadecenyl chain. Avoid aqueous buffers with high ionic strength (>150 mM NaCl) to prevent aggregation. Use glass-coated vials instead of plastic to minimize nonspecific adsorption .
Advanced Research Questions
Q. How does the 3-O-sulfo-beta-D-galactopyranosyl moiety affect receptor binding specificity?
- Methodological Answer : Conduct competitive binding assays using surface plasmon resonance (SPR) with immobilized glycosphingolipid receptors (e.g., CD1d for lipid antigen presentation). Compare binding affinity to non-sulfated analogs. Structural insights can be validated via X-ray crystallography or cryo-electron microscopy .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Contradiction Analysis :
Q. How can researchers design a dose-response study to evaluate cytotoxicity thresholds?
- Methodological Answer : Use a split-plot design with three biological replicates. Treat cells with logarithmic concentration ranges (1 nM–100 µM). Measure viability via ATP-based luminescence assays and apoptosis via Annexin V/PI staining. Apply the Hill equation to model EC50 values .
Methodological Challenges & Solutions
Q. Why do inconsistencies arise in chromatographic retention times for this compound?
- Root Cause : Batch-dependent variations in ammonium counterion content alter polarity.
- Solution : Pre-treat samples with cation-exchange resin (e.g., Dowex 50WX8) to standardize the ammonium ion concentration. Validate via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How to optimize extraction protocols from biological matrices?
- Methodological Answer : Use a modified Bligh-Dyer extraction with 2:1 chloroform:methanol and 0.1% formic acid to enhance recovery of the sulfated galactose group. Quantify recovery efficiency using a deuterated internal standard (e.g., d7-sphingosine) .
Data-Driven Research Priorities
- Understudied Areas : Role in lipid raft-mediated signal transduction .
- High-Priority Gaps : Impact of stereochemistry (1S,2R,3E) on inter-species bioactivity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
